2-isopropyl-1H-imidazole-5-carbaldehyde
Overview
Description
2-Isopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group and an aldehyde functional group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of robust catalysts and efficient separation techniques is crucial to ensure the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-isopropyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-isopropyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
Scientific Research Applications
2-Isopropyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-isopropyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Imidazolecarboxaldehyde: Similar structure but lacks the isopropyl group, leading to different chemical properties and reactivity.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic characteristics.
Uniqueness: 2-Isopropyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its reactivity and binding interactions. This structural feature can lead to distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2-propan-2-yl-1H-imidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)7-8-3-6(4-10)9-7/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYAWECGLHHZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706935 | |
Record name | 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120556-21-0 | |
Record name | 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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